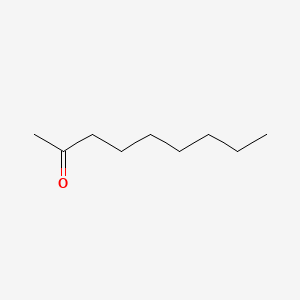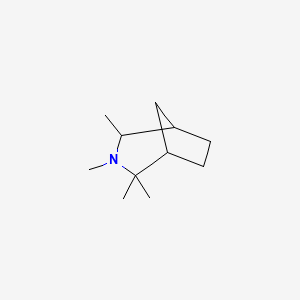
4'-Hydroxydiclofenac
Vue d'ensemble
Description
Le 4’-Hydroxy Diclofenac est un métabolite du diclofenac, un anti-inflammatoire non stéroïdien (AINS) largement utilisé. Ce composé est formé par l'hydroxylation du diclofenac, principalement catalysée par l'enzyme cytochrome P450 2C9 (CYP2C9) . Le 4’-Hydroxy Diclofenac conserve certaines des propriétés anti-inflammatoires de son composé parent et est connu pour inhiber la production de prostaglandine E2 en bloquant l'activité de la cyclooxygénase-2 (COX-2) .
Mécanisme D'action
Target of Action
4’-Hydroxydiclofenac is a metabolite of Diclofenac . Its primary target is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
4’-Hydroxydiclofenac, like Diclofenac, inhibits the activity of COX-2 . This inhibition blocks the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The formation of 4’-Hydroxydiclofenac is primarily mediated by cytochrome P450 2C9 (CYP2C9) . Both Diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion .
Pharmacokinetics
The major diclofenac metabolite, 4’-Hydroxydiclofenac, has very weak pharmacologic activity . The formation of 4’-Hydroxydiclofenac is primarily mediated by CYP2C9 . Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion . The amount of 4’-Hydroxydiclofenac excreted in urine and bile accounts for 30% and 10-20%, respectively, of an oral dose of diclofenac .
Result of Action
The inhibition of COX-2 by 4’-Hydroxydiclofenac leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling, demonstrating the compound’s anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxydiclofenac. For instance, the presence of diclofenac in aquatic environments can lead to the formation of 4’-Hydroxydiclofenac in organisms exposed to diclofenac . Furthermore, the compound’s action can
Analyse Biochimique
Biochemical Properties
4’-Hydroxydiclofenac is known to suppress prostaglandin E2 production by specifically blocking cyclooxygenase-2 (COX-2) activity . This interaction demonstrates its anti-inflammatory properties . It is also soluble in DMSO and ethanol .
Cellular Effects
4’-Hydroxydiclofenac, like its parent compound diclofenac, has been associated with hepatotoxicity . It has been suggested that toxicity is related to drug metabolism and can be reduced by the addition of cytochrome P-450 inhibitors .
Molecular Mechanism
The primary mechanism of action of 4’-Hydroxydiclofenac involves the inhibition of COX-2, leading to a decrease in prostaglandin E2 production . This action is thought to be responsible for its anti-inflammatory effects .
Dosage Effects in Animal Models
Diclofenac, the parent compound, has been associated with hepatotoxicity in around 0.6% of users .
Metabolic Pathways
The major pathway of diclofenac metabolism, which results in the formation of 4’-Hydroxydiclofenac, is through 4’-hydroxylation by cytochrome P450 (CYP)2C9 . Minor pathways include the formation of 5-hydroxy-diclofenac catalyzed by several cytochromes .
Transport and Distribution
Diclofenac is known to be metabolized mainly in the liver .
Subcellular Localization
The metabolism of diclofenac, its parent compound, mainly occurs in the liver .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4’-Hydroxy Diclofenac implique l'hydroxylation du diclofenac. Cette réaction est généralement effectuée in vitro en utilisant des enzymes CYP2C9. Les conditions de réaction comprennent la présence de NADPH comme cofacteur et un système tampon approprié pour maintenir le pH .
Méthodes de production industrielle : La production industrielle du 4’-Hydroxy Diclofenac peut être réalisée par des procédés de biotransformation utilisant des systèmes microbiens ou enzymatiques. Ces méthodes exploitent les voies métaboliques naturelles des micro-organismes ou des enzymes isolées pour convertir le diclofenac en sa forme hydroxylée .
Analyse Des Réactions Chimiques
Types de réactions : Le 4’-Hydroxy Diclofenac subit diverses réactions chimiques, notamment:
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés de quinone imine.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe hydroxyle.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent réagir avec le groupe hydroxyle.
Principaux produits :
Oxydation : Dérivés de quinone imine.
Réduction : Formes réduites du 4’-Hydroxy Diclofenac.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la Recherche Scientifique
Le 4’-Hydroxy Diclofenac a plusieurs applications dans la recherche scientifique:
Chimie : Utilisé comme étalon de référence en chimie analytique pour l'étude du métabolisme du diclofenac.
Biologie : Investigé pour son rôle dans les processus cellulaires et ses effets sur l'activité enzymatique.
Médecine : Étudié pour ses propriétés anti-inflammatoires et ses applications thérapeutiques potentielles.
5. Mécanisme d'Action
Le mécanisme d'action du 4’-Hydroxy Diclofenac implique l'inhibition de la COX-2, entraînant une diminution de la production de prostaglandines, qui sont des médiateurs de l'inflammation. Cette inhibition réduit l'inflammation et la douleur. Le composé interagit également avec d'autres cibles moléculaires, notamment diverses enzymes impliquées dans la réponse inflammatoire .
Composés Similaires :
Diclofenac : Le composé parent, largement utilisé comme AINS.
4’-Hydroxy Acéclofénac : Un autre dérivé hydroxylé avec des propriétés similaires.
5-Hydroxy Diclofenac : Un métabolite apparenté avec des effets pharmacologiques distincts.
Unicité : Le 4’-Hydroxy Diclofenac est unique en raison de son inhibition spécifique de la COX-2 et de sa formation par l'hydroxylation du diclofenac. Sa voie métabolique distincte et ses interactions enzymatiques spécifiques en font un composé précieux pour la recherche et les applications thérapeutiques .
Applications De Recherche Scientifique
4’-Hydroxy Diclofenac has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of diclofenac metabolism.
Biology: Investigated for its role in cellular processes and its effects on enzyme activity.
Medicine: Studied for its anti-inflammatory properties and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Diclofenac: The parent compound, widely used as an NSAID.
4’-Hydroxy Aceclofenac: Another hydroxylated derivative with similar properties.
5-Hydroxy Diclofenac: A related metabolite with distinct pharmacological effects.
Uniqueness: 4’-Hydroxy Diclofenac is unique due to its specific inhibition of COX-2 and its formation through the hydroxylation of diclofenac. Its distinct metabolic pathway and specific enzyme interactions make it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214326 | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-84-9 | |
| Record name | 4′-Hydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














